1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-8(12)4-7(10-11)6-2-3-9-5-6;;/h4,6,9-10H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQLZYCOKJPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Pyrazol-5-ol Synthesis
Pyrazol-5-ol derivatives are commonly synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds such as ethyl acetoacetate or ethyl benzoylacetate.
For example, 1-(4-substitutedphenyl)-3-methyl-1H-pyrazol-5(4H)-ones are synthesized by reacting 4-substituted phenylhydrazine hydrochloride with ethyl acetoacetate in acetic acid in the presence of sodium acetate, followed by methylation using dimethyl sulfate under alkaline conditions to afford N-methylated pyrazolones.
The methylation step can yield mixtures of O-methyl and N-methyl isomers, which require chromatographic separation to isolate the desired N-methyl derivative.
Selective Preparation with High Isomeric Purity
A patented method for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol demonstrates high selectivity by controlling reaction temperature and reagent addition sequence, achieving up to 96:4 selectivity of the desired isomer with 86.5% yield.
The method involves dissolving trifluoroacetyl fluoride ethyl amide (ETFAA) in acetic acid, adding aqueous methyl hydrazine at low temperature, stirring at room temperature, and heating at 80 °C for several hours.
This approach highlights the importance of reaction conditions in controlling isomer formation, which is critical for the pyrazol-5-ol scaffold.
Synthesis of the Pyrrolidin-3-yl Moiety
Preparation of 1-Methyl-3-pyrrolidinol Intermediate
A key intermediate, 1-methyl-3-pyrrolidinol, is prepared via a ring-closure reaction between malic acid and methylamine aqueous solution in an organic solvent (e.g., toluene or chlorobenzene), followed by a reduction step.
The ring-closure is performed by stirring the mixture at 15 °C, then refluxing to facilitate water removal over 10–18 hours, yielding a solid intermediate (3-hydroxy-1-methylcyclobutanediamide).
Subsequent reduction uses safer reducing agents such as sodium borohydride or potassium borohydride in tetrahydrofuran under inert atmosphere with controlled temperature, avoiding hazardous reagents like lithium aluminum hydride.
The reduction process includes dropwise addition of dimethyl sulfate and trimethyl borate, quenching with hydrochloric acid, extraction with ethyl acetate, and concentration to isolate 1-methyl-3-pyrrolidinol with improved yield and purity.
Coupling and Final Formation of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol
While direct literature on the coupling of the pyrazol-5-ol core with the pyrrolidin-3-yl group to form the dihydrochloride salt is limited, analogous procedures involve:
Activation of the pyrazolyl moiety or its precursor (e.g., via chlorination or formation of acid chlorides) followed by nucleophilic substitution with the pyrrolidin-3-yl intermediate under inert atmosphere.
Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt, which enhances compound stability and crystallinity.
Summary Data Table of Key Preparation Steps
Research Findings and Technical Insights
The choice of reducing agent in the pyrrolidin-3-yl synthesis significantly impacts safety and scalability; sodium borohydride and potassium borohydride are preferred over lithium aluminum hydride for industrial applications.
Control of isomer ratio in the pyrazol-5-ol synthesis is critical, as the presence of positional isomers can affect downstream reactivity and biological activity.
Purification techniques such as crystallization and preparative thin-layer chromatography are essential for isolating pure N-methyl pyrazolones and their derivatives.
The dihydrochloride salt form stabilizes the final compound, facilitating handling and formulation in pharmaceutical contexts.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pharmaceutical Applications
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride has been investigated for its potential therapeutic effects. Notably, it is linked to the treatment of type 2 diabetes mellitus through its derivatives, which have shown efficacy in managing blood glucose levels.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In particular, the compound has shown promise in protecting neuronal cells from injury caused by ischemic conditions.
Case Study: Neuroprotection in Ischemic Stroke
A study involving synthesized pyrazolol derivatives demonstrated significant neurocytoprotective effects in a model of oxygen-glucose deprivation/reoxygenation (OGD/R). The compound Y12, a methyl-substituted derivative, exhibited:
- Reduced Infarct Area : In vivo studies confirmed a significant reduction in infarct area in mouse models subjected to transient middle cerebral artery occlusion (tMCAO).
- Metal Chelating Activity : Y12 showed notable metal chelating activity with Cu²⁺ ions, contributing to its neuroprotective effects .
Comparative Data Table
| Property/Effect | This compound | Y12 (Derivative) |
|---|---|---|
| DPP-IV Inhibition | Yes | Yes |
| Antioxidant Activity | Moderate | High |
| Neuroprotective Efficacy | Yes | Yes |
| Infarct Area Reduction | Significant | Significant |
| Metal Chelation | Limited | Significant |
Research Insights
The ongoing research into the applications of this compound emphasizes its potential as a versatile therapeutic agent. The compound's ability to act on multiple biological pathways makes it a candidate for further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, leading to various biological effects . The compound’s structure allows it to bind to active sites on target proteins, thereby altering their activity and function .
Comparison with Similar Compounds
Structural Analysis
- Core Heterocycles : The target compound’s pyrazole ring is shared with Berotralstat and 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine , while the triazole derivative and isoxazole analog highlight variations in heterocyclic cores.
- Substituent Effects : The pyrrolidinyl group in the target compound may enhance binding to biological targets through hydrogen bonding or steric effects, similar to the methoxypyrrolidinyl group in ’s triazole derivative . Pyridinyl substituents (e.g., in ) often improve pharmacokinetic properties via π-π interactions.
Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit improved aqueous solubility, as seen in Berotralstat (soluble at pH ≤ 4) and Capmatinib (pH-dependent solubility) . The target compound likely follows this trend.
- Stability: Hygroscopicity and polymorphism, noted in Capmatinib , are critical for formulation.
Biological Activity
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride (referred to as MPD) is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C8H15Cl2N3O
- Molecular Weight : 240.13 g/mol
- CAS Number : 1532288-31-5
MPD is synthesized through the reaction of 1-methyl-3-pyrrolidinol with pyrazole derivatives, often utilizing sodium hydroxide and organic solvents like ethanol under controlled conditions.
MPD's biological activity is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. It has been shown to inhibit certain enzymes and modulate protein functions, which leads to various biological effects. Notably, it interacts with GABA-chloride ion channels, impacting neurotransmission and potentially influencing conditions such as anxiety and depression.
Anticancer Activity
Recent studies have highlighted MPD's potential anticancer properties. In vitro tests demonstrated its effectiveness against various cancer cell lines, including A549 lung adenocarcinoma cells. The compound exhibited cytotoxic effects, reducing cell viability significantly compared to control treatments .
Table 1: Anticancer Activity of MPD Against A549 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MPD | 100 | 66 |
| Cisplatin | 100 | 50 |
This table illustrates that MPD shows promising cytotoxicity against cancer cells, comparable to standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
MPD also exhibits antimicrobial properties. It has been tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Table 2: Antimicrobial Efficacy of MPD
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The data indicates that MPD can effectively inhibit the growth of certain pathogenic bacteria, making it a candidate for further development in antimicrobial therapies.
Case Studies
A notable study explored the synthesis and biological characterization of MPD derivatives. The derivatives were evaluated for their anticancer and antimicrobial activities using established cell lines and bacterial cultures. Results showed that modifications in the chemical structure significantly impacted both anticancer potency and antimicrobial efficacy .
Q & A
Q. What crystallographic refinement protocols improve accuracy for low-quality diffraction data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
